Noracetildenafil

Overview

Description

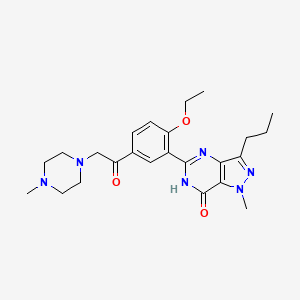

Noracetildenafil, also known as N-desmethylacetildenafil, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally related to sildenafil, the active ingredient in Viagra, and is often found as an adulterant in herbal products marketed for erectile dysfunction. The molecular formula of this compound is C24H32N6O3, and it has a molecular weight of 452.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Noracetildenafil involves multiple steps, starting from the basic pyrazolo[4,3-d]pyrimidin-7-one structure. The key steps include:

Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Substitution reactions: Introduction of the ethoxy and acetyl groups at specific positions on the phenyl ring.

N-methylation: This step involves the methylation of the nitrogen atom in the piperazine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3), amines.

Major Products:

Hydroxylated derivatives: Formed through oxidation.

Reduced alcohols: Formed through reduction.

Substituted amides: Formed through nucleophilic substitution

Scientific Research Applications

Chemical and Biological Research

Noracetildenafil serves as a valuable building block in the synthesis of phosphodiesterase inhibitors. Its structural properties allow researchers to modify and develop new compounds that can target specific biological pathways.

- Synthesis of Phosphodiesterase Inhibitors : this compound is utilized in creating new phosphodiesterase type 5 inhibitors, which are crucial for enhancing the efficacy of treatments for erectile dysfunction and pulmonary arterial hypertension. The modification of its chemical structure can lead to compounds with improved pharmacological profiles.

- Cellular Signaling Studies : Research indicates that this compound affects cyclic guanosine monophosphate (cGMP) signaling pathways, which are vital for smooth muscle relaxation and vasodilation. Studies have shown that compounds inhibiting phosphodiesterase type 5 can lead to increased cGMP levels, promoting vascular health .

Treatment of Erectile Dysfunction

This compound is being investigated for its potential role in treating erectile dysfunction (ED). Similar to sildenafil, it acts as a phosphodiesterase type 5 inhibitor, which increases blood flow to the penis upon sexual stimulation.

- Efficacy in Clinical Trials : Preliminary studies suggest that this compound may show efficacy comparable to that of sildenafil in improving erectile function. Clinical trials are necessary to establish its safety and effectiveness in diverse populations .

Cardiovascular Health

Emerging research suggests that this compound could play a role in cardiovascular health by improving endothelial function and reducing blood pressure.

- Pulmonary Arterial Hypertension : Like sildenafil, this compound is being explored for its potential benefits in managing pulmonary arterial hypertension due to its vasodilatory effects .

Neuroprotective Properties

Recent studies have begun to explore the neuroprotective effects of sildenafil-related compounds, including this compound, particularly concerning neurodegenerative diseases like Alzheimer's.

- Mechanism of Action : Research indicates that phosphodiesterase type 5 inhibitors may lower neurotoxic tau proteins associated with Alzheimer's disease, potentially reducing the risk of developing this condition .

- Case Studies : A notable study analyzed insurance claims data and found a significant reduction in Alzheimer's diagnoses among patients using sildenafil, suggesting similar potential for this compound .

Broader Therapeutic Potential

The therapeutic applications of this compound extend beyond urogenital health:

- Cancer Research : There is ongoing investigation into the role of phosphodiesterase type 5 inhibitors in cancer treatment, as they may influence tumor growth and metastasis through modulation of cGMP pathways .

- Pregnancy Complications : Studies have indicated that sildenafil can improve outcomes in pregnancies complicated by conditions like fetal growth restriction and preeclampsia; similar investigations into this compound may yield promising results .

Data Table: Summary of Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Chemical Synthesis | Building block for new phosphodiesterase inhibitors | Ongoing laboratory studies |

| Erectile Dysfunction | Potential treatment option with efficacy similar to sildenafil | Clinical trials needed |

| Cardiovascular Health | Investigated for effects on pulmonary arterial hypertension | Emerging research |

| Neuroprotection | Potential protective effects against neurodegenerative diseases | Preliminary studies ongoing |

| Cancer Treatment | Exploring interactions with tumor biology | Early-stage research |

| Pregnancy Complications | Possible benefits in fetal growth restriction and preeclampsia | Investigative studies |

Mechanism of Action

Noracetildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in smooth muscle cells. Elevated cGMP levels result in the relaxation of smooth muscle cells and increased blood flow, particularly in the corpus cavernosum of the penis, facilitating erection during sexual stimulation .

Comparison with Similar Compounds

Acetildenafil: Another analog with similar PDE5 inhibitory activity.

Comparison:

Sildenafil vs. Noracetildenafil: Both compounds inhibit PDE5, but this compound is often found as an adulterant in unregulated products.

Acetildenafil vs. This compound: Both are analogs of sildenafil, but this compound lacks the methyl group present in Acetildenafil.

Tadalafil vs. This compound: Tadalafil has a longer half-life and duration of action compared to this compound, making it more suitable for daily use

This compound’s unique structural modifications make it a compound of interest in both research and regulatory contexts, particularly due to its presence in adulterated products.

Biological Activity

Noracetildenafil is a synthetic compound derived from acetildenafil, which is structurally similar to sildenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used for treating erectile dysfunction (ED). This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, safety concerns, and relevant case studies.

This compound functions primarily as a PDE-5 inhibitor , which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The inhibition of PDE-5 prevents the breakdown of cGMP, enhancing the effects of nitric oxide (NO) during sexual stimulation. This results in vasodilation and improved blood flow to the penis, facilitating erection. The mechanism can be summarized as follows:

- Nitric Oxide Release : Sexual stimulation releases NO in the corpus cavernosum.

- cGMP Production : NO activates guanylate cyclase, converting GTP to cGMP.

- PDE-5 Inhibition : this compound inhibits PDE-5, preventing cGMP degradation.

- Vasodilation : Increased cGMP levels lead to smooth muscle relaxation and enhanced blood flow.

Pharmacological Properties

Research indicates that this compound retains significant PDE-5 inhibitory activity, comparable to other PDE inhibitors. The following table summarizes key pharmacological data:

| Compound | PDE-5 IC50 (nM) | Relative Potency | PDE-6 IC50 (nM) | Relative Potency |

|---|---|---|---|---|

| Sildenafil | 6.6 | 1 | 7.1 | 1 |

| Tadalafil | 5.0 | 0.70 | N/A | N/A |

| This compound | TBD | TBD | TBD | TBD |

Note: Data for this compound is limited and requires further research for precise values.

Safety and Toxicology

Despite its potential benefits, this compound poses safety concerns, particularly when used in unregulated products. A notable case involved a patient who suffered severe health complications after using a product containing this compound without proper medical guidance. The FDA has issued warnings regarding products like "Mojo Risen," which contain undeclared ingredients such as this compound that can interact dangerously with nitrates, leading to hypotension and other cardiovascular issues .

Case Study Overview

A case study reported an individual with a history of bipolar disorder who experienced severe side effects after using over-the-counter ED supplements containing this compound. The patient presented with neurological symptoms including hemiparesis and slurred speech after concurrent use of multiple ED products . This highlights the risks associated with unsupervised use of such compounds.

Research Findings

Recent studies have indicated that while this compound may exhibit similar biological activity to sildenafil, its exact pharmacokinetic profile remains poorly characterized due to limited research. The FDA's analysis confirmed its presence in illicit ED products, emphasizing the need for caution among consumers .

Health Risks Associated with Use

The following health risks have been associated with the use of this compound:

- Cardiovascular Events : Potential for severe hypotension when combined with nitrates.

- Neurological Effects : Reports of seizures and other neurological symptoms in users.

- Lack of Regulation : Many products containing this compound are sold without proper labeling or safety information.

Q & A

Basic Research Questions

Q. What analytical methods are optimal for detecting and quantifying Noracetildenafil in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to high sensitivity and specificity. Key parameters include:

- Column : Reverse-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm).

- Ionization : Positive electrospray ionization (ESI+).

- Validation : Calibration curves (1–500 ng/mL), precision (CV <15%), accuracy (85–115%), and limits of detection (LOD: 0.1 ng/mL) .

- Data Presentation : Use tables to report retention times, theoretical vs. observed m/z values (e.g., this compound: theoretical m/z 453.26087 vs. observed 453.26112, error 0.56 ppm) .

Q. How can researchers structurally characterize this compound and distinguish it from analogs?

- Methodology : Combine nuclear magnetic resonance (NMR) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- NMR : Focus on aromatic proton signals (δ 7.2–8.1 ppm) and acetamide protons (δ 2.1 ppm).

- HRMS : Compare fragmentation patterns with databases (e.g., NIST) to identify unique ions (e.g., m/z 453.26 for this compound) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

- Methodology : Design studies to measure:

- C~max~ (peak plasma concentration) and T~max~ (time to peak) via serial blood sampling.

- AUC (area under the curve) using non-compartmental analysis (NCA).

- Half-life : Calculate via terminal elimination phase slope.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioavailability data for this compound across studies?

- Methodology : Conduct a systematic review with meta-analysis:

Search Strategy : Use PRISMA guidelines to identify studies across PubMed, Embase, and Web of Science.

Heterogeneity Analysis : Apply I² statistic to quantify variability; subgroup by species (rat vs. human) or formulations.

Sensitivity Analysis : Exclude outliers (e.g., studies with high risk of bias) to assess robustness .

- Data Presentation : Forest plots to visualize effect sizes and confidence intervals.

Q. What experimental designs are suitable for comparing this compound’s efficacy with other PDE5 inhibitors?

- Methodology : Randomized controlled trials (RCTs) with:

- Blinding : Double-blind design to minimize bias.

- Controls : Active comparators (e.g., sildenafil) and placebo.

- Endpoints : Erectile function scores (IIEF-5) and adverse event rates.

Q. How can in vitro metabolic pathways of this compound be extrapolated to in vivo models?

- Methodology :

In Vitro : Use human liver microsomes (HLM) to identify CYP450 isoforms involved (e.g., CYP3A4 inhibition assays).

In Vivo Validation : Administer deuterated this compound to track metabolites via LC-HRMS.

Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict human clearance .

Q. Data Presentation Guidelines

Properties

IUPAC Name |

5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXWKCHSPVXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652413 | |

| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949091-38-7 | |

| Record name | Noracetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949091387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64W3NL3UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.